ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
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Description
“Ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate” is a complex organic compound . It has a molecular formula of C20H21N3O6S and a molecular weight of 431.46 . The compound is available from suppliers for scientific research needs .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups present. It includes a carbamoyl group, a dihydrobenzodioxine group, and a thienopyridine group . The exact 3D structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Synthesis Techniques
Researchers have explored various synthetic techniques to create complex molecular structures, including ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate and its derivatives. For instance, Zhu et al. (2003) demonstrated an expedient phosphine-catalyzed [4 + 2] annulation synthesis technique that yielded highly functionalized tetrahydropyridines with complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003). This methodology provides a foundational approach for synthesizing related compounds.
Antimicrobial and Antiinflammatory Activities
Narayana et al. (2006) synthesized derivatives of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which were screened for antibacterial, antifungal, and antiinflammatory activities. A few compounds exhibited promising biological activity, indicating potential applications in developing new antimicrobial and antiinflammatory agents (Narayana, Ashalatha, Raj, & Kumari, 2006).
Antitumor Activities
Further research into the chemical derivatives of ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate has shown potential in antitumor applications. Kadah (2016) synthesized new thienopyridine and pyridothienopyrimidine derivatives, some of which showed significant antitumor activity against liver tumor cell lines, indicating their potential as antitumor agents (Kadah, 2016).
Catalytic Applications
Dong et al. (2017) developed a palladium catalyst based on a related molecular structure, showcasing its application in the alkoxycarbonylation of alkenes. This catalyst system demonstrated high activity and selectivity, offering a practical synthetic tool for transforming alkenes into versatile ester products, indicating the broad utility of compounds related to ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate in catalysis (Dong et al., 2017).
properties
IUPAC Name |
ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-2-27-20(26)23-6-5-12-15(10-23)30-19(16(12)17(21)24)22-18(25)11-3-4-13-14(9-11)29-8-7-28-13/h3-4,9H,2,5-8,10H2,1H3,(H2,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGSBBLMUQFZHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
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